Cas no 72662-56-7 (thiomorpholine-4-carbothioamide)

thiomorpholine-4-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 4-Thiomorpholinecarbothioamide
- thiomorpholine-4-carbothioamide
- AC1Q5028
- AG-C-19198
- AG-G-86254
- CTK2H5812
- N-Thiocarbamyl-thiomorpholin
- thiomorpholine-4-carbothioic acid amide
- thiomorpholine-4-thiocarboxamide
- SCHEMBL1127327
- 4-Thiocarbamoyl-thiomorpholin
- DTXSID90501096
- AKOS009210986
- EN300-60804
- NQJOIDMZFJQNNK-UHFFFAOYSA-N
- 72662-56-7
-
- インチ: InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)
- InChIKey: NQJOIDMZFJQNNK-UHFFFAOYSA-N
- SMILES: C1CSCCN1C(=S)N
計算された属性
- 精确分子量: 162.0287
- 同位素质量: 162.02854067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- 互变异构体数量: 2
- トポロジー分子極性表面積: 86.6Ų
- Surface Charge: 0
じっけんとくせい
- PSA: 29.26
thiomorpholine-4-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60804-5.0g |
thiomorpholine-4-carbothioamide |
72662-56-7 | 95% | 5.0g |
$1074.0 | 2023-02-13 | |
TRC | B587720-50mg |
thiomorpholine-4-carbothioamide |
72662-56-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
TRC | B587720-25mg |
thiomorpholine-4-carbothioamide |
72662-56-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-60804-1.0g |
thiomorpholine-4-carbothioamide |
72662-56-7 | 95% | 1.0g |
$371.0 | 2023-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14776-10G |
thiomorpholine-4-carbothioamide |
72662-56-7 | 95% | 10g |
¥ 7,900.00 | 2023-03-31 | |
Enamine | EN300-60804-0.5g |
thiomorpholine-4-carbothioamide |
72662-56-7 | 95% | 0.5g |
$271.0 | 2023-02-13 | |
1PlusChem | 1P0063AT-500mg |
4-Thiomorpholinecarbothioamide |
72662-56-7 | 95% | 500mg |
$380.00 | 2025-02-21 | |
A2B Chem LLC | AC83413-10g |
4-Thiomorpholinecarbothioamide |
72662-56-7 | 95% | 10g |
$1712.00 | 2024-04-19 | |
A2B Chem LLC | AC83413-500mg |
4-Thiomorpholinecarbothioamide |
72662-56-7 | 95% | 500mg |
$321.00 | 2024-04-19 | |
A2B Chem LLC | AC83413-250mg |
4-Thiomorpholinecarbothioamide |
72662-56-7 | 95% | 250mg |
$185.00 | 2024-04-19 |
thiomorpholine-4-carbothioamide 関連文献
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Begur Vasanthkumar Varun,Kandikere Ramaiah Prabhu RSC Adv. 2013 3 3079
thiomorpholine-4-carbothioamideに関する追加情報
Professional Introduction to 4-Thiomorpholinecarbothioamide (CAS No. 72662-56-7)
4-Thiomorpholinecarbothioamide, with the chemical formula CAS No. 72662-56-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both morpholine and thioamide functional groups imparts distinct reactivity and binding properties, making it a valuable scaffold for drug discovery efforts.
The< strong>4-Thiomorpholinecarbothioamide molecule exhibits a rich chemical space that can be exploited for the development of novel therapeutic agents. Its structural motif, characterized by a sulfur-containing ring system, is known to interact favorably with biological targets such as enzymes and receptors. This has led to its exploration in various pharmacological contexts, including the treatment of inflammatory diseases, infectious disorders, and neurological conditions.
Recent advancements in computational chemistry have enabled the systematic screening of< strong>4-Thiomorpholinecarbothioamide-based derivatives for their pharmacological activity. Molecular docking studies have identified several analogs with promising binding affinities to targets such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These findings align with the growing interest in sulfonamide-containing compounds, which are recognized for their ability to modulate key biological pathways.
In vitro experiments have further elucidated the mechanistic aspects of< strong>4-Thiomorpholinecarbothioamide. Researchers have observed notable inhibitory effects on enzymes involved in pain signaling and inflammation, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary studies in cell culture models have demonstrated its ability to interfere with bacterial biofilm formation, indicating a possible role in combating antibiotic-resistant strains.
The synthesis of< strong>4-Thiomorpholinecarbothioamide presents an intriguing challenge due to its complex stereochemistry. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity. However, recent innovations in catalytic methods have streamlined these procedures, making it more feasible to produce this compound on a larger scale.
The< strong>CAS No. 72662-56-7 registry number underscores its importance as a reference compound in academic and industrial research. Databases and literature searches frequently utilize this identifier to track the synthesis, characterization, and application of< strong>4-Thiomorpholinecarbothioamide. This standardized nomenclature ensures consistency across scientific publications and patents, facilitating knowledge exchange within the pharmaceutical community.
The versatility of< strong>4-Thiomorpholinecarbothioamide extends beyond its direct pharmacological applications. It serves as a versatile building block for more complex molecules, allowing chemists to design derivatives with tailored properties. For instance, modifications at the morpholine ring can enhance solubility or metabolic stability, while alterations at the thioamide moiety can improve binding affinity.
The integration of machine learning techniques has further accelerated the discovery process for< strong>4-Thiomorpholinecarbothioamide-based drugs. Predictive models can now forecast the biological activity of novel derivatives based on their molecular structure, reducing the need for extensive experimental screening. This synergy between computational methods and experimental validation has significantly shortened the drug development timeline.
Emerging research also highlights the environmental considerations associated with< strong>4-Thiomorpholinecarbothioamide. Sustainable synthetic methodologies are being explored to minimize waste generation and energy consumption. Green chemistry principles are being applied to develop processes that utilize renewable resources and biodegradable solvents, aligning with global efforts to promote sustainable pharmaceutical manufacturing.
The future prospects for< strong>4-Thiomorpholinecarbothioamide remain promising as new therapeutic targets are identified and validated. Ongoing clinical trials may soon provide insights into its efficacy in treating refractory diseases or conditions where current treatments are limited. Meanwhile, researchers continue to uncover novel derivatives with enhanced pharmacokinetic profiles, expanding its potential applications.
In conclusion,< strong>4-Thiomorpholinecarbothioamide (CAS No. 72662-56-7) represents a cornerstone compound in modern drug discovery. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists seeking innovative solutions for human health challenges. As research progresses, this compound is poised to play an increasingly pivotal role in shaping the future of pharmaceutical innovation.
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